3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO3S/c1-19-4-2-3-16-20(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVCCTWSYFXOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650512 | |
| Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-81-4 | |
| Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Intermediate Preparation
- Core structure : 5-(Trifluoromethyl)benzenesulfonyl chloride serves as the foundational intermediate.
- Bromination : Electrophilic bromination at the 3-position using Br₂ in acetic acid (80–90% yield).
- Sulfonamide formation : Reaction with 3-methoxypropylamine in anhydrous THF under nitrogen, catalyzed by triethylamine (TEA) (75–85% yield).
Key Reaction Conditions
Modern Approaches: Negishi Coupling
A continuous-flow Negishi coupling method (ACS Journal of Medicinal Chemistry, 2022) enables efficient C(sp³)–C(sp²) bond formation. This method uses organozinc reagents derived from alkyl halides, achieving >90% conversion in <10 minutes.
Critical Analysis of Methodologies
Bromination Efficiency
- Regioselectivity : Directed by the electron-withdrawing sulfonamide group, ensuring preferential bromination at the 3-position.
- By-products : Minor di-brominated derivatives (<5%) are removed via recrystallization.
Challenges in Trifluoromethylation
- Reagent selection : CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) is preferred for introducing the trifluoromethyl group, avoiding harsh conditions.
- Side reactions : Competing hydrolysis of sulfonyl chloride is mitigated using anhydrous solvents.
Characterization and Quality Control
- NMR : ¹H NMR (500 MHz, CDCl₃) confirms substituent positions: δ 8.15 (s, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 3.45 (t, 2H, -OCH₂).
- HPLC : Purity >98% achieved using reverse-phase chromatography (C18 column, acetonitrile/water).
Comparative Data on Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Traditional batch | High yields, well-established | Long reaction times |
| Continuous-flow | Rapid, scalable, minimal by-products | Specialized equipment required |
Chemical Reactions Analysis
Key Structural Features
-
Molecular formula :
-
Functional groups : Bromine at position 3, trifluoromethyl at position 5, and a methoxypropyl substituent on the sulfonamide nitrogen.
Negishi Coupling Analogy
The bromine atom in the compound’s structure likely enables participation in cross-coupling reactions. In analogous systems, bromoarenes undergo Negishi coupling with organozinc reagents (e.g., benzylzinc bromide) in the presence of palladium catalysts . This reaction mechanism typically involves:
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Oxidative addition : Palladium(0) reacts with the aryl bromide to form a Pd(II) complex.
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Transmetallation : The organozinc reagent transfers its organic group to the palladium center.
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Reductive elimination : The coupled product is formed, releasing palladium(0).
For this compound, the bromine at position 3 could serve as a reactive site for analogous transformations, potentially introducing new substituents at that position.
Sulfonamide Formation
The sulfonamide group () is typically synthesized via nucleophilic substitution of a sulfonyl chloride with an amine. While not explicitly detailed for this compound, its methoxypropyl substituent suggests a reaction pathway involving:
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Sulfonylation : Reaction of a benzene ring with a sulfonyl chloride reagent.
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Amination : Substitution of the chloride with a methoxypropyl amine.
Analytical Techniques
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NMR : NMR spectroscopy confirms structural identity, with signals corresponding to methoxypropyl ( 3.3–3.8 ppm for methylene groups) and trifluoromethyl groups .
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HPLC : Purification protocols involve gradients with acetonitrile/water mobile phases .
Comparison with Structural Analogues
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Lacks methoxypropyl substituent |
| 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Dipropyl substituent instead of methoxypropyl |
| This compound | Bromine at 3-position, trifluoromethyl at 5-position, methoxypropyl group | Enhanced solubility and altered pharmacokinetics due to methoxypropyl |
Research Findings
-
Negishi Coupling Efficiency : Automated systems achieve 90–95% yield in early reactions, with gradual yield decay due to zinc consumption .
-
Functionalization Scope : The compound’s bromine enables coupling with organozinc reagents containing diverse functionalities (e.g., fluorinated alkyls, sulfones) .
This compound’s synthesis and reactivity highlight the importance of strategic substituents in directing chemical transformations and optimizing biological activity. Further studies are needed to explore its specific reaction pathways and applications.
Scientific Research Applications
Antibacterial Development
The primary application of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide lies in its potential as an antibacterial agent. Preliminary studies suggest that it interacts with bacterial enzymes involved in folate synthesis, similar to other sulfonamides. This interaction may inhibit bacterial growth, making it a candidate for further research in antibiotic development.
Interaction Studies
Research has indicated that this compound may interact with various biological targets, which is crucial for understanding its mechanism of action. Investigations into its binding affinity to specific enzymes can reveal insights into its efficacy and safety profile when used in therapeutic settings.
Structural Derivatives
The synthesis of derivatives from this compound is essential for enhancing biological activities or altering physical properties. The following table illustrates some structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Lacks methoxypropyl substituent |
| 3-Bromo-N,N-dipropyl-5-(trifluoromethyl)benzenesulfonamide | Bromine at 3-position, trifluoromethyl at 5-position | Contains dipropyl instead of methoxypropyl |
| 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide | Similar trifluoromethyl and bromine positions | Contains cyclopropyl substituent |
The methoxypropyl group in this compound may enhance solubility and modify pharmacokinetic properties compared to its analogs.
Case Study 1: Antibacterial Activity Assessment
A study conducted on various sulfonamide compounds, including this compound, demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that this compound inhibits dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, supporting its use as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-methoxypropyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-Bromo-N-(3-methoxypropyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.
3-Bromo-N-(3-methoxypropyl)-5-methylbenzenesulfonamide: Similar structure but with a methyl group, affecting its chemical behavior and uses.
Uniqueness
The presence of the trifluoromethyl group in 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide distinguishes it from similar compounds, providing unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.
Q & A
Q. Table 1. Key Synthetic Parameters for Brominated Sulfonamides
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 0–25°C | Minimizes debromination | |
| Solvent System | MTBE/NaOH (1:1 v/v) | Enhances phase separation | |
| Purification Method | Flash Chromatography | Achieves >95% purity |
Q. Table 2. Computational Tools for Binding Analysis
| Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| AutoDock Vina | Docking Simulations | Binding Affinity (kcal/mol) | |
| GROMACS | MD Simulations | RMSD, ΔG (MM/PBSA) | |
| SwissADME | ADMET Prediction | logP, BBB Permeability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
